molecular formula C15H14N2 B11882155 5-Methyl-2-phenyl-1H-indol-3-amine CAS No. 23747-09-3

5-Methyl-2-phenyl-1H-indol-3-amine

Cat. No.: B11882155
CAS No.: 23747-09-3
M. Wt: 222.28 g/mol
InChI Key: YDTXUTZFHNPJDF-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1H-indol-3-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with a methyl group at the 5-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1H-indol-3-amine can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For example, the reaction of phenylhydrazine with 5-methyl-2-phenylacetaldehyde in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1H-indol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrazines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

Scientific Research Applications

5-Methyl-2-phenyl-1H-indol-3-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-1H-indol-3-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-indol-3-amine: Lacks the methyl group at the 5-position.

    5-Methyl-1H-indol-3-amine: Lacks the phenyl group at the 2-position.

    1-Methyl-2-phenylindole: Methyl group at the nitrogen position instead of the 5-position.

Uniqueness

5-Methyl-2-phenyl-1H-indol-3-amine is unique due to the presence of both the methyl group at the 5-position and the phenyl group at the 2-position, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with molecular targets and different pharmacological profiles compared to other indole derivatives .

Properties

CAS No.

23747-09-3

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

5-methyl-2-phenyl-1H-indol-3-amine

InChI

InChI=1S/C15H14N2/c1-10-7-8-13-12(9-10)14(16)15(17-13)11-5-3-2-4-6-11/h2-9,17H,16H2,1H3

InChI Key

YDTXUTZFHNPJDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N)C3=CC=CC=C3

Origin of Product

United States

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